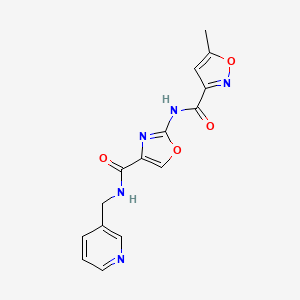

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine, or CCHP, is a heterocyclic compound that has recently been studied for its potential use in scientific research applications. CCHP is a member of the pyrazolamine family, which is a group of compounds that contain a five-membered, nitrogen-containing heterocycle. CCHP is a synthetic compound, and it is composed of a phenyl ring, a cyclohexyl ring, and a pyrazolamine ring. CCHP is of interest to researchers due to its potential biological activity, as well as its potential applications as a laboratory reagent.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research has shown that compounds similar to "1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine" can be utilized in the synthesis of a wide range of heterocyclic compounds. For example, a study by Prabakaran, Manivel, and Khan (2010) demonstrated an effective BINAP and microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines leading to the synthesis of various pyrazolylisoquinolines, highlighting the compound's utility in creating complex heterocycles (Prabakaran, Manivel, & Khan, 2010). Similarly, Yakovenko et al. (2020) explored the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, further demonstrating the versatility of related compounds in heterocyclic chemistry (Yakovenko et al., 2020).

Novel Catalytic Processes

Shaabani et al. (2009) developed a one-pot four-component reaction involving an aromatic amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine, showcasing a new method for producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This study highlights the potential of similar compounds in facilitating new catalytic processes that allow for the efficient synthesis of complex molecules under mild conditions (Shaabani et al., 2009).

Development of Biological Active Compounds

Research into the chemical properties and reactivity of "1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine" has also paved the way for the synthesis of compounds with potential biological activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives with potential antimicrobial and anticancer activity, illustrating the role of similar compounds in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with various biological activities, which suggests they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have shown promising drug-like properties, including excellent kinetic solubilities and metabolic stability in vitro .

Result of Action

Related pyrazole derivatives have shown potent in vitro activities against certain pathogens, suggesting that this compound may also exhibit significant biological activity .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-5-cyclohexylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXCHJINYIOFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)

![3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2932483.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2932499.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2932502.png)

![3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid](/img/structure/B2932503.png)